Ethyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate
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Overview
Description
Ethyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate is a heterocyclic compound that contains a thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-chloroacetate with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium ethoxide . The reaction conditions often require refluxing the mixture in an appropriate solvent like ethanol to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Ethyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(methylamino)acetate: A related compound with similar structural features but different biological activities.
Thiazole derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.
Uniqueness
Ethyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-3-12-6(11)4-5-9-10-7(8-2)13-5/h3-4H2,1-2H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDJTMQBSCSYNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=C(S1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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